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Compound of Interest

Compound Name: 1-Methylpiperazin-2-one

Cat. No.: B1308644 Get Quote

For researchers, scientists, and drug development professionals, the piperazin-2-one scaffold

represents a privileged structure in medicinal chemistry, offering a versatile backbone for the

development of novel therapeutic agents. This guide provides a detailed structural and

functional comparison of 1-Methylpiperazin-2-one and its key analogs, supported by

physicochemical data and relevant biological findings. By examining the impact of substitutions

at the N-1 position, we aim to elucidate structure-activity relationships (SAR) that can inform

future drug design and optimization.

The core of this comparison focuses on 1-Methylpiperazin-2-one and its closely related N-

alkyl and N-aryl analogs, specifically 1-Ethylpiperazin-2-one and 1-Benzylpiperazin-2-one.

These seemingly minor structural modifications can significantly influence the physicochemical

properties and, consequently, the biological activity of the resulting compounds. The piperazin-

2-one moiety is a common feature in compounds targeting a range of diseases, including

cancer, microbial infections, and neurological disorders.[1]

Comparative Analysis of Physicochemical
Properties
The substitution on the nitrogen atom at the 1-position of the piperazin-2-one ring directly

impacts key physicochemical parameters such as molecular weight, lipophilicity (XLogP3), and

topological polar surface area (TPSA). These parameters are critical determinants of a

molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and

excretion (ADME).
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Compound Structure
Molecular
Formula

Molecular
Weight (
g/mol )

XLogP3 TPSA (Å²)

1-

Methylpipera

zin-2-one

C₅H₁₀N₂O 114.15 -0.9 32.3

1-

Ethylpiperazi

n-2-one

C₆H₁₂N₂O 128.17 -0.4 32.3

1-

Benzylpipera

zin-2-one

C₁₁H₁₄N₂O 190.24 0.6 32.3

As illustrated in the table, increasing the size of the N-1 substituent from methyl to ethyl and

then to benzyl leads to a progressive increase in molecular weight and lipophilicity. The TPSA,

however, remains constant as the polar amide group is unchanged. This trend suggests that

while the core pharmacophore for potential receptor binding is maintained, the in vivo behavior

of these analogs is likely to differ significantly. For instance, the higher lipophilicity of 1-

Benzylpiperazin-2-one may lead to increased cell membrane permeability but could also result

in lower aqueous solubility and increased metabolic susceptibility.

Biological Activity and Structure-Activity
Relationship (SAR)
The piperazin-2-one scaffold has been incorporated into a multitude of biologically active

molecules. Derivatives have shown promise as anticancer, antimicrobial, and neuroprotective

agents.[1][2] The nature of the substituent at the N-1 and N-4 positions plays a crucial role in

defining the biological activity and target selectivity.

While direct comparative biological data for 1-methyl-, 1-ethyl-, and 1-benzylpiperazin-2-one is

not extensively available in a single study, the broader literature on N-substituted piperazines
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and piperazinones allows for the extrapolation of structure-activity relationships. For instance,

in the context of anticancer activity, the introduction of larger aromatic or heteroaromatic

moieties on the piperazine ring has been shown to enhance cytotoxicity against various cancer

cell lines.[2][3] This suggests that the benzyl group in 1-benzylpiperazin-2-one could serve as a

handle for further functionalization to improve anticancer potency.

In the realm of antimicrobial agents, N-alkyl and N-aryl piperazine derivatives have

demonstrated significant activity against a range of bacterial and fungal pathogens.[3] The

lipophilicity and steric bulk of the N-substituent are critical factors influencing the antimicrobial

spectrum and potency.

Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research.

Below are representative synthesis procedures for 1-Methylpiperazin-2-one and the related

N-substituted analog, 1-Benzylpiperazine.

Synthesis of 1-Methylpiperazin-2-one
A general and efficient method for the synthesis of 1-Methylpiperazin-2-one involves the

reaction of piperazine with a suitable methylating agent followed by cyclization. A reported

procedure utilizes piperazine and a 50% aqueous acetone solution in the presence of sodium

hydroxide. The reaction proceeds at room temperature, and after workup and purification by

distillation under reduced pressure, 1-Methylpiperazin-2-one can be obtained in high yield.[4]

Procedure:

Dissolve piperazine in a 50% aqueous acetone solution containing sodium hydroxide.

Stir the resulting solution at room temperature for 3 hours.

Remove the solvent by distillation under reduced pressure.

Add acetone to the residue to precipitate insoluble impurities and filter.

Remove acetone from the filtrate by distillation under reduced pressure.

Distill the final residue under reduced pressure to obtain pure 1-Methylpiperazin-2-one.[4]
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Synthesis of 1-Benzylpiperazine (as a precursor for 1-
Benzylpiperazin-2-one)
The synthesis of N-benzylpiperazine is a key step towards obtaining 1-benzylpiperazin-2-one.

A common method involves the reaction of piperazine with benzyl chloride.

Procedure:

Prepare a solution of piperazine monohydrochloride in ethanol.

Add benzyl chloride to the solution while maintaining a temperature of 65°C.

After the reaction is complete, cool the solution to precipitate the product as the

dihydrochloride salt.

Collect the crystals by filtration.

The free base, 1-benzylpiperazine, can be obtained by treating the salt with a strong base,

followed by extraction and distillation.

To obtain 1-benzylpiperazin-2-one, further synthetic steps involving cyclization with a suitable

reagent would be necessary.

Visualizing the Structural Landscape
The following diagrams, generated using the DOT language, illustrate the core piperazin-2-one

structure and the key analogs discussed in this guide.
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Piperazin-2-one Core

N-1 Substituted Analogs

1-Methylpiperazin-2-one

R = -CH₃

Methylation

1-Ethylpiperazin-2-one

R = -CH₂CH₃

Ethylation

1-Benzylpiperazin-2-one

R = -CH₂Ph

Benzylation

Click to download full resolution via product page

Caption: General structure of piperazin-2-one and its N-1 substituted analogs.

Conclusion
The structural comparison of 1-Methylpiperazin-2-one with its N-alkyl and N-aryl analogs

reveals a clear trend in physicochemical properties, which is anticipated to translate into distinct

biological activities and pharmacokinetic profiles. While the piperazin-2-one core provides a

foundational scaffold for biological interaction, the N-1 substituent offers a crucial handle for

fine-tuning the molecule's properties. The benzyl group, in particular, presents an attractive

vector for further exploration in the design of potent and selective therapeutic agents. Future

research should focus on the direct comparative biological evaluation of these simple analogs

to establish a more definitive structure-activity relationship and guide the rational design of

next-generation piperazin-2-one-based drugs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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